molecular formula C7H8O3 B6199055 rac-(1R,2R,4R)-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid CAS No. 64589-22-6

rac-(1R,2R,4R)-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid

Cat. No.: B6199055
CAS No.: 64589-22-6
M. Wt: 140.14 g/mol
InChI Key: HLZLZWREBWOZCZ-KVQBGUIXSA-N
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Description

“rac-(1R,2R,4R)-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid” is a chemical compound with the molecular formula C8H10O2 . It has a molecular weight of 138.17 . The compound is also known by its English name “(1R,2R,4R)-bicyclo[2.2.1]hept-5-ene-2-carboxylic acid” and its CAS number is 1195-12-6 .


Molecular Structure Analysis

The InChI code for this compound is 1S/C8H10O2/c9-8(10)7-4-5-1-2-6(7)3-5/h1-2,5-7H,3-4H2,(H,9,10)/t5-,6+,7-/m1/s1 . This indicates the specific arrangement of atoms in the molecule and the stereochemistry of the compound.


Chemical Reactions Analysis

The specific chemical reactions involving this compound are not detailed in the search results. It is related to other compounds such as “(1R,2R,3S,4S)-3-aminobicyclo[2.2.1]hept-5-ene-2-carboxylic acid hydrochloride”, indicating potential reactivity with amines .


Physical and Chemical Properties Analysis

This compound is a powder at room temperature . . The compound should be stored at a temperature of 4 degrees Celsius .

Safety and Hazards

The compound is labeled with the GHS05 and GHS07 pictograms, indicating that it is corrosive and harmful . The hazard statements include H315, H318, and H335, indicating that it causes skin irritation, eye damage, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for rac-(1R,2R,4R)-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid involves the conversion of a starting material into an intermediate, which is then further transformed into the final product. The key steps in the synthesis pathway include the formation of a bicyclic ring system, introduction of a carboxylic acid group, and oxidation of a double bond to form a ketone.", "Starting Materials": ["Cyclopentadiene", "Ethyl acrylate", "Sodium hydride", "Bromine", "Hydrochloric acid", "Sodium hydroxide", "Sodium hypochlorite", "Sodium bisulfite"], "Reaction": ["Step 1: Cyclopentadiene is reacted with ethyl acrylate in the presence of sodium hydride to form a Diels-Alder adduct.", "Step 2: The Diels-Alder adduct is treated with bromine and hydrochloric acid to form a bicyclic ring system.", "Step 3: The resulting compound is hydrolyzed with sodium hydroxide to introduce a carboxylic acid group.", "Step 4: The double bond in the bicyclic ring system is oxidized to form a ketone using sodium hypochlorite and sodium bisulfite as oxidizing agents."] }

CAS No.

64589-22-6

Molecular Formula

C7H8O3

Molecular Weight

140.14 g/mol

IUPAC Name

(1R,2R,4R)-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid

InChI

InChI=1S/C7H8O3/c8-7(9)5-3-4-1-2-6(5)10-4/h1-2,4-6H,3H2,(H,8,9)/t4-,5+,6+/m0/s1

InChI Key

HLZLZWREBWOZCZ-KVQBGUIXSA-N

Isomeric SMILES

C1[C@@H]2C=C[C@H]([C@@H]1C(=O)O)O2

Canonical SMILES

C1C2C=CC(C1C(=O)O)O2

Purity

95

Origin of Product

United States

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